The compound's synthesis is optimized to facilitate large-scale production while maintaining high standards of quality control. Analytical techniques such as high-performance liquid chromatography and mass spectrometry are employed to confirm the identity and purity of VVZ-149 throughout the synthesis process .
VVZ-149 has a molecular formula of and a molar mass of approximately 394.51 g/mol. Its structure includes functional groups that are essential for its activity as a glycine transporter inhibitor and serotonin receptor antagonist. The three-dimensional structure can be modeled using computational chemistry software, which helps in understanding its binding interactions with target receptors .
Key features of VVZ-149's molecular structure include:
VVZ-149 primarily engages in competitive inhibition with glycine transporters, specifically GlyT2. The inhibition mechanism involves binding to the transporter site, thereby preventing glycine reuptake into presynaptic neurons, which enhances synaptic glycine levels. This action contributes to its analgesic effects by modulating neurotransmitter dynamics in pain pathways .
In addition to its role as a glycine transporter inhibitor, VVZ-149 also interacts with serotonin receptors, which may further influence pain perception and emotional responses associated with pain .
The mechanism of action for VVZ-149 involves multiple pathways:
Relevant data regarding these properties are critical for developing appropriate dosage forms and ensuring patient safety during administration .
VVZ-149 is primarily investigated for its potential as an analgesic in postoperative settings. Clinical trials have demonstrated its efficacy in reducing opioid consumption among patients experiencing moderate to severe postoperative pain following colorectal surgery. This potential application aims to minimize opioid-related side effects and dependence by providing an effective alternative for pain management .
Moreover, ongoing research into VVZ-149's mechanism may uncover additional therapeutic uses in treating chronic pain conditions or other disorders associated with dysregulated neurotransmitter systems.
VVZ-149 (Opiranserin; CAS 1441000-45-8) is a synthetic small molecule with the chemical name 4-butoxy-N-[[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl]-3,5-dimethoxybenzamide. Its empirical formula is C~21~H~34~N~2~O~5~, corresponding to a molecular weight of 394.51 g/mol [1] [3] [7]. The compound features a benzamide scaffold linked to a tetrahydropyran moiety with a dimethylamino group, contributing to its amphiphilic properties. This structure facilitates blood-brain barrier penetration and interactions with central nervous system targets [8] [10].
Table 1: Target Affinity Profile of VVZ-149
Target | IC₅₀ (μM) | Species | Experimental System |
---|---|---|---|
GlyT2 | 0.86 | Human | In vitro inhibition assay |
5-HT~2A~ Receptor | 1.3 | Human | Receptor binding assay |
rP2X3 Receptor | 0.87 | Rat | Electrophysiology |
VVZ-149 exhibits nanomolar to low-micromolar affinity for its primary targets. The compound acts as a potent dual antagonist, with the highest affinity for glycine transporter type 2 (GlyT2), followed closely by serotonin 5-HT~2A~ receptors and rat P2X3 purinoceptors [1] [3] [9]. Computational studies reveal that its benzamide group forms critical hydrogen bonds with GlyT2 residues (Ser477, Ser479), while the tetrahydropyran moiety engages in hydrophobic interactions with the transporter's substrate-binding pocket [6]. The 0.1-μM difference in IC₅₀ between GlyT2 and 5-HT~2A~ reflects nuanced selectivity achievable through structural optimization of the dimethylamino group [6] [10].
The analgesic efficacy of VVZ-149 stems from its simultaneous modulation of two distinct neuropharmacological pathways:
GlyT2 Inhibition: By blocking glycine reuptake in spinal cord synapses, VVZ-149 increases extracellular glycine concentrations. This potentiates glycine-mediated chloride influx through postsynaptic GlyRs, leading to neuronal hyperpolarization and diminished pain signal transmission. Preclinical studies demonstrate that VVZ-149 (25 mg/kg, s.c.) reverses mechanical allodynia in rat neuropathic pain models with efficacy comparable to 3 mg/kg morphine [1] [3] [7]. GlyT2 inhibition primarily affects the sensory-discriminative component of pain by modulating spinal nociceptive processing [6].
5-HT~2A~ Receptor Antagonism: VVZ-149 antagonizes 5-HT~2A~ receptors in limbic and prefrontal regions, mitigating serotonin-mediated facilitation of affective pain components. This action specifically benefits patients with high preoperative negative affect (anxiety, depression, pain catastrophizing). Clinical data show a 40% reduction in opioid consumption within this subgroup, attributed to attenuation of stress-enhanced pain sensitization [2] [4].
Table 2: Functional Consequences of Dual Target Inhibition
Target | Neurotransmitter Effect | Pain Pathway Modulated | Clinical Outcome |
---|---|---|---|
GlyT2 | ↑ Synaptic glycine | Spinal nociceptive transmission | Reduced mechanical allodynia |
5-HT~2A~ | ↓ Serotonin signaling | Corticolimbic pain processing | Decreased affective pain component |
P2X3 (rat) | ↓ ATP-induced excitation | Peripheral sensitization | Anti-hyperalgesic effects |
The synergistic interaction between GlyT2 inhibition and 5-HT~2A~ antagonism disrupts pain signaling at both spinal and supraspinal levels. In vivo, VVZ-149 (80 mg/kg, p.o.) significantly alleviates mechanical allodynia in rat spinal nerve ligation models, confirming target engagement in neuropathic pain states [1] [7]. Clinical evidence further supports this synergy: Patients receiving VVZ-149 infusions during colorectal surgery exhibited a 34.2% reduction in 24-hour opioid consumption and fewer patient-controlled analgesia demands compared to placebo, despite only modest reductions in overall pain intensity [2] [4]. The additional blockade of ATP-gated P2X3 channels on sensory neurons complements these effects by reducing peripheral nociceptor sensitization [3] [9].
VVZ-149 displays linear pharmacokinetics following intravenous administration. Phase I trials in healthy volunteers demonstrated dose-proportional increases in plasma exposure (C~max~ and AUC) across the 0.25–8 mg/kg dose range after a 4-hour infusion [8]. The compound undergoes hepatic metabolism primarily via CYP3A4/5-mediated oxidation, generating an active metabolite, VVZ-368. This metabolite retains GlyT2 inhibitory activity but with reduced potency compared to the parent compound [8].
Table 3: Key Pharmacokinetic Parameters of VVZ-149
Parameter | Single Dose (4 mg/kg) | Multiple Dose (6 mg/kg BID) | Remarks |
---|---|---|---|
C~max~ (μg/mL) | 12.3 ± 1.8 | 14.1 ± 2.2 | Dose-proportional |
t~½~ (h) | 5.2 ± 0.9 | 5.8 ± 1.1 | No accumulation |
V~d~ (L/kg) | 0.83 ± 0.16 | 0.79 ± 0.14 | Extensive tissue distribution |
CL (mL/min/kg) | 18.4 ± 3.2 | 19.1 ± 3.5 | Moderate clearance |
VVZ-368 Accumulation | - | 1.23–2.49-fold | After 5th–6th doses |
Simulations of loading-dose regimens (e.g., 5 mg/kg bolus followed by 3 mg/kg maintenance) achieve therapeutic concentrations predicted from rodent pain models (≥1.5 μM) [8]. VVZ-149 exhibits a moderate volume of distribution (0.8 L/kg), suggesting penetration beyond plasma compartments. Its elimination half-life of ~5 hours supports intermittent dosing, though metabolite accumulation necessitates monitoring during prolonged therapy [8]. Urinary excretion accounts for <10% of unchanged drug, confirming metabolism as the primary clearance pathway [8] [10].